4'-Bromospiro[cyclopropane-1,3'-indoline]
Overview
Description
4’-Bromospiro[cyclopropane-1,3’-indoline] is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound consists of a spirocyclic framework where a cyclopropane ring is fused to an indoline moiety, with a bromine atom attached to the indoline ring. The presence of the spirocyclic structure imparts unique chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromospiro[cyclopropane-1,3’-indoline] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of an indoline derivative with a cyclopropane precursor under specific conditions that promote the formation of the spirocyclic ring. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for 4’-Bromospiro[cyclopropane-1,3’-indoline] are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4’-Bromospiro[cyclopropane-1,3’-indoline] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The indoline moiety can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the indoline ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the indoline ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted spiroindoline derivatives, while oxidation and reduction can lead to different oxidation states of the indoline ring.
Scientific Research Applications
4’-Bromospiro[cyclopropane-1,3’-indoline] has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery and development.
Industry: Its unique properties may be utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 4’-Bromospiro[cyclopropane-1,3’-indoline] exerts its effects is largely dependent on its interactions with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes, receptors, and other biomolecules. The bromine atom can participate in halogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Spiroindolines: Compounds with similar spirocyclic structures but different substituents on the indoline ring.
Spirocyclopropanes: Compounds where the cyclopropane ring is fused to different heterocyclic systems
Uniqueness
4’-Bromospiro[cyclopropane-1,3’-indoline] stands out due to the presence of the bromine atom, which imparts unique reactivity and potential for further functionalization. Its spirocyclic structure also provides a rigid framework that can influence its biological and chemical properties .
Properties
IUPAC Name |
4-bromospiro[1,2-dihydroindole-3,1'-cyclopropane] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c11-7-2-1-3-8-9(7)10(4-5-10)6-12-8/h1-3,12H,4-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJAOQKFRFLJOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186207 | |
Record name | Spiro[cyclopropane-1,3′-[3H]indole], 4′-bromo-1′,2′-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001186207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823921-08-9 | |
Record name | Spiro[cyclopropane-1,3′-[3H]indole], 4′-bromo-1′,2′-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1823921-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[cyclopropane-1,3′-[3H]indole], 4′-bromo-1′,2′-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001186207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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